6-(Morpholin-4-ylcarbonyl)-2,3,4,9-tetrahydro-1H-carbazole

GPCR Ligand Design LHRH Receptor Antagonism Regiochemical SAR

Procure 6-(Morpholin-4-ylcarbonyl)-2,3,4,9-tetrahydro-1H-carbazole (CAS 931666-01-2) if your screening cascade demands the precise 6-position morpholinocarbonyl geometry that maps onto the Zentaris GPCR-LHRH antagonist pharmacophore. Unlike 9-alkylated or fully aromatic carbazole analogs, its single-rotatable-bond amide linker and constrained morpholine ring enforce a defined exit vector that correlates with improved receptor affinity and oral bioavailability in SAR series. With a CNS-MPO-favorable logP (~2.5) and tPSA (45.3 Ų), this neutral fragment-level intermediate avoids the efflux liability of the 6-carboxylic acid congener (CAS 36729-27-8) while retaining sufficient solubility for reliable dose-response determinations. The ≥98% purity grade limits off-target interference to <200 nM at a 10 µM screening concentration, making it the safer choice for FRET-based GPCR assays.

Molecular Formula C17H20N2O2
Molecular Weight 284.359
CAS No. 931666-01-2
Cat. No. B2834055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Morpholin-4-ylcarbonyl)-2,3,4,9-tetrahydro-1H-carbazole
CAS931666-01-2
Molecular FormulaC17H20N2O2
Molecular Weight284.359
Structural Identifiers
SMILESC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N4CCOCC4
InChIInChI=1S/C17H20N2O2/c20-17(19-7-9-21-10-8-19)12-5-6-16-14(11-12)13-3-1-2-4-15(13)18-16/h5-6,11,18H,1-4,7-10H2
InChIKeyDGDMGQDMPXLFFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Morpholin-4-ylcarbonyl)-2,3,4,9-tetrahydro-1H-carbazole (CAS 931666-01-2): Procurement-Grade Tetrahydrocarbazole–Morpholine Hybrid for GPCR-Targeted Screening


6-(Morpholin-4-ylcarbonyl)-2,3,4,9-tetrahydro-1H-carbazole (CAS 931666‑01‑2; MF C₁₇H₂₀N₂O₂, MW 284.35 g mol⁻¹) is a fully synthetic, small‑molecule hybrid that fuses a partially saturated tetrahydro‑1H‑carbazole core with a morpholine‑4‑carbonyl substituent at the 6‑position . The compound belongs to the privileged tetrahydrocarbazole (THC) scaffold family, which is extensively exploited in GPCR‑targeted drug discovery, particularly as LHRH‑receptor antagonists and FSH‑receptor modulators . Unlike the unsubstituted THC nucleus, the morpholinocarbonyl appendage simultaneously introduces a hydrogen‑bond‑accepting amide carbonyl and a conformationally constrained morpholine ring, two pharmacophoric elements that are individually associated with enhanced target affinity and improved aqueous solubility in GPCR‑focused chemical libraries . This combination positions the compound as a structurally differentiated, procurement‑ready screening candidate for medicinal chemistry programs that require 6‑position‑functionalized tetrahydrocarbazole building blocks.

Why Generic Tetrahydrocarbazole or Morpholine Derivatives Cannot Substitute for 6-(Morpholin-4-ylcarbonyl)-2,3,4,9-tetrahydro-1H-carbazole in Receptor‑Focused Discovery


Tetrahydrocarbazole scaffolds and morpholine‑containing fragments are individually abundant in screening decks, yet their simple concatenation does not recapitulate the precise substitution geometry and physicochemical profile of 6‑(morpholin‑4‑ylcarbonyl)‑2,3,4,9‑tetrahydro‑1H‑carbazole. The 6‑position carbonyl linker enforces a specific vector and conformational bias that is absent in N‑9‑alkylated or 3‑amino‑substituted THC analogs . In GPCR‑antagonist patent families—exemplified by the Zentaris LHRH‑receptor series—6‑amide substitution has been explicitly linked to improved receptor affinity and oral bioavailability, outcomes that could not be replicated by simple morpholine‑THC mixtures or unsubstituted carbazole cores . Furthermore, calculated logP (≈ 2.5) and topological polar surface area (tPSA ≈ 45.3 Ų) place the compound in a favorable CNS‑MPO property space that is markedly different from the more lipophilic, fully aromatic carbazole‑morpholine hybrids that dominate kinase‑inhibitor libraries. For procurement teams assembling GPCR‑ or LHRH‑targeted screening sets, selecting an analog with a different substitution position or linker chemistry introduces a distinct SAR vector, invalidating any assumption of functional interchangeability.

Quantitative Differentiation Evidence for 6-(Morpholin-4-ylcarbonyl)-2,3,4,9-tetrahydro-1H-carbazole Versus Closest Structural Analogs


Substitution Position Specificity: 6‑Amide Derivative Versus 1‑Amide and 9‑Substituted Regioisomers

Within the tetrahydrocarbazole chemical space, the position of the morpholinocarbonyl substituent determines whether the compound falls inside or outside the pharmacophore model claimed in key GPCR‑antagonist patents. The Zentaris patent family (US 20080280965, US 8,148,546) defines Formula (I) compounds where the amide/urea linker is specifically attached at the 6‑position of the THC core for optimal LHRH‑receptor affinity . The 1‑(morpholin‑4‑ylcarbonyl) regioisomer (ChemBridge SC‑48475991) and 9‑substituted derivatives are explicitly outside this pharmacophore definition. This positional isomerism creates a binary classification: the 6‑substituted compound (CAS 931666‑01‑2) maps onto the GPCR‑LHRH patent SAR series, whereas the 1‑substituted isomer and 9‑alkylated analogs are directed toward distinct target classes (kinase inhibition and anti‑prion activity, respectively).

GPCR Ligand Design LHRH Receptor Antagonism Regiochemical SAR

Physicochemical Differentiation: CNS MPO Property Space Versus Fully Aromatic Carbazole–Morpholine Hybrids

The partially saturated tetrahydrocarbazole core confers a calculated logP of ≈ 2.52 and a tPSA of 45.3 Ų (supplier‑reported values ), placing the compound within the favorable CNS multiparameter optimization (CNS MPO) desirability range (tPSA < 70 Ų, logP 1–4). In contrast, fully aromatic carbazole–morpholine hybrids (e.g., 4‑(9H‑carbazol‑9‑yl)‑morpholine derivatives) typically exhibit logP values exceeding 3.5 and reduced aqueous solubility, limiting their utility in CNS‑targeted phenotypic screens . The single rotatable bond between the carbonyl and the morpholine ring further reduces conformational entropy compared to more flexible amino‑alkyl linked analogs, a feature associated with improved binding enthalpy in fragment‑based lead optimization .

CNS Druglikeness Physicochemical Profiling Solubility Optimization

Functional Group Differentiation: Morpholinocarbonyl Amide Versus Carboxylic Acid at the 6‑Position

The closest commercially available structural comparator is 2,3,4,9‑tetrahydro‑1H‑carbazole‑6‑carboxylic acid (CAS 36729‑27‑8) , which shares the identical THC core and 6‑position substitution but replaces the morpholinocarbonyl amide with a free carboxylic acid. The carboxylic acid congener carries a formal negative charge at physiological pH (predicted pKa ≈ 4–5), which is well‑known to impair passive membrane permeability and oral bioavailability . The morpholinocarbonyl amide eliminates this charge liability while retaining a hydrogen‑bond‑accepting carbonyl and introducing a tertiary amine (morpholine N) with a predicted pKa of ≈ 7–8, enabling pH‑dependent solubility tuning and potential salt‑bridge interactions in GPCR binding pockets . This functional‑group switch represents a strategic bioisosteric replacement: acid → morpholinocarbonyl amide, preserving target engagement potential while markedly improving permeability.

Medicinal Chemistry Bioisostere Design Permeability Optimization

Purity‑Grade Differentiation: ≥ 98% Assay Versus Lower‑Purity Bulk Carbazole Derivatives

Commercial sourcing data indicate that 6‑(morpholin‑4‑ylcarbonyl)‑2,3,4,9‑tetrahydro‑1H‑carbazole is available at ≥ 98% purity (Leyan, Product No. 1749494) and 95% purity (Kechem, via ChemicalBook) . In contrast, many bulk tetrahydrocarbazole intermediates and unsubstituted THC (CAS 942‑01‑8) are routinely supplied at 95–97% purity from industrial sources . For high‑throughput screening (HTS) hit‑validation workflows, the 1–3% purity increment is non‑trivial: at 10 μM screening concentration, a 95%‑pure sample introduces up to 500 nM of unidentified impurities, which can generate false‑positive or false‑negative readouts in sensitive biochemical assays (e.g., FRET‑based GPCR activity assays). The ≥ 98% grade reduces this impurity burden to ≤ 200 nM, aligning with best practices for confirmatory dose‑response testing.

Screening Compound Procurement Quality Control Hit Validation

Optimal Procurement and Research Application Scenarios for 6-(Morpholin-4-ylcarbonyl)-2,3,4,9-tetrahydro-1H-carbazole


GPCR‑Focused Screening Library Assembly for LHRH‑Receptor Antagonist Discovery

Because the 6‑morpholinocarbonyl substitution maps directly onto the pharmacophore defined in the Zentaris GPCR‑LHRH antagonist patent family , this compound is ideally suited as a core scaffold for diversity‑oriented synthesis or as a reference standard in LHRH‑receptor binding and functional assays. Procurement teams assembling a target‑focused library for gonadotropin‑releasing hormone receptor antagonism should prioritize this regioisomer over the 1‑amide or 9‑substituted analogs, which lack demonstrated alignment with the GPCR‑LHRH SAR series.

CNS‑Permeable Lead Optimization Starting from a Neutral Amide Bioisostere

The calculated CNS MPO‑favorable properties (logP ≈ 2.5, tPSA = 45.3 Ų, single rotatable bond) make this compound a superior starting point for CNS‑oriented medicinal chemistry programs compared to the corresponding 6‑carboxylic acid (CAS 36729‑27‑8) or fully aromatic carbazole‑morpholine hybrids. Researchers initiating lead‑optimization campaigns for neurological GPCR targets (e.g., serotonin or dopamine receptor subtypes) can procure this compound as a neutral, permeability‑optimized intermediate that avoids the efflux‑liability and solubility limitations of the charged acid congener .

High‑Confidence Hit‑Validation Studies Requiring ≥ 98% Purity Grade

For academic and industrial screening centers performing confirmatory dose‑response curves (e.g., IC₅₀ determinations in FRET‑based GPCR activity assays), the ≥ 98% purity grade available from Leyan provides an impurity burden of ≤ 200 nM at a 10 μM screening concentration, significantly below the 500 nM impurity threshold common with 95%‑grade bulk carbazole intermediates . This purity level is particularly critical in sensitive biochemical assays where minor impurities can act as potent off‑target agonists or antagonists, leading to costly false‑hit triage.

Fragment‑Based Drug Design (FBDD) Leveraging a Conformationally Constrained Morpholine Amide

With a molecular weight of 284.35 Da, 1 hydrogen‑bond donor, and only 1 rotatable bond , this compound sits at the upper boundary of fragment‑sized molecules (rule‑of‑three compliant except for cLogP). Its constrained morpholinocarbonyl group provides a defined exit vector for structure‑based elaboration, making it a valuable fragment‑screening hit for targets where the tetrahydrocarbazole core engages a hydrophobic pocket and the morpholine amide forms directed hydrogen‑bond interactions, as demonstrated across multiple GPCR antagonist co‑crystal structures .

Quote Request

Request a Quote for 6-(Morpholin-4-ylcarbonyl)-2,3,4,9-tetrahydro-1H-carbazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.